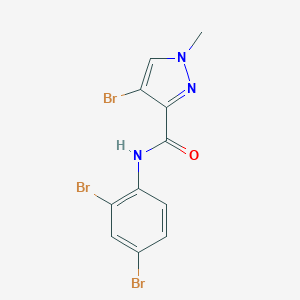![molecular formula C19H26N4O B280506 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it a promising candidate for various research studies. In
科学研究应用
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can selectively target cancer cells while leaving healthy cells unaffected. Other areas of research for this compound include its potential use as an anti-inflammatory agent, a neuroprotective agent, and a therapeutic agent for various other diseases and conditions.
作用机制
The mechanism of action of 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one is still not fully understood. However, studies have shown that this compound can induce apoptosis (cell death) in cancer cells by activating various apoptotic pathways. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by interfering with various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce changes in the expression of various genes involved in cancer development and progression.
实验室实验的优点和局限性
One of the main advantages of using 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potent anti-cancer properties. This compound can selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer treatment. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to healthy cells at high concentrations, which can limit its use in certain research studies.
未来方向
There are several future directions for research on 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. One area of research is the development of more effective and selective cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neuroprotection and anti-inflammatory therapy. Other future directions for research on this compound include the development of new synthesis methods and the optimization of its properties for various research applications.
合成方法
The synthesis of 2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one involves the condensation reaction of 2-pyrazinecarboxaldehyde and 2-hydrazinyl-2,4,6-trimethylcyclohexanone. This reaction is typically carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired compound. The yield of this reaction is typically high, and the purity of the final product can be increased through various purification techniques.
属性
分子式 |
C19H26N4O |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H26N4O/c1-18(2,3)14-9-13(10-15(17(14)24)19(4,5)6)11-22-23-16-12-20-7-8-21-16/h7-12,22H,1-6H3,(H,21,23) |
InChI 键 |
XYXUBIPKIXNHBU-UHFFFAOYSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CN=C2)C=C(C1=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

